molecular formula C16H24N4O4 B12284316 Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B12284316
M. Wt: 336.39 g/mol
InChI Key: YVIXIVOKRYMFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Tert-Butyl 2,5-Dimethyl-4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate

This compound is a heterocyclic organic compound characterized by a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group, two methyl groups at the 2- and 5-positions, and a 6-nitropyridin-3-yl moiety at the 4-position. Its molecular formula is $$ \text{C}{16}\text{H}{24}\text{N}4\text{O}4 $$, with a molecular weight of 336.39 g/mol. The Boc group enhances solubility in organic solvents, while the nitro-pyridine substituent introduces electrophilic reactivity, making the compound a versatile intermediate in pharmaceutical synthesis.

The compound’s structure integrates features of both aromatic nitro compounds and protected amines, enabling applications in nucleophilic substitution reactions and metal-catalyzed cross-couplings. Its crystalline solid state at room temperature and moderate stability under inert conditions align with properties observed in analogs like tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

Historical Context and Discovery

The development of this compound stems from advancements in piperazine chemistry during the late 20th century. Piperazine derivatives gained prominence as scaffolds for antipsychotic and antidepressant drugs, with Boc protection emerging as a standard strategy to stabilize amine functionalities during synthetic workflows. The incorporation of nitropyridine groups, as seen in compounds like 1-(3-nitropyridin-2-yl)piperazine, reflects efforts to enhance electronic diversity for targeted bioactivity.

While the exact synthesis timeline of this specific dimethyl-substituted derivative remains undocumented in public literature, its design principles parallel methodologies reported for tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. The addition of methyl groups likely arose from structure-activity relationship (SAR) studies aiming to modulate steric and electronic properties for optimized pharmacokinetics.

Rationale for Academic Investigation

Academic interest in this compound centers on three key areas:

  • Synthetic Versatility : The Boc group permits selective deprotection, enabling sequential functionalization of the piperazine ring. This trait is critical for constructing complex molecules, such as kinase inhibitors or antimicrobial agents.
  • Electrophilic Reactivity : The 6-nitropyridin-3-yl group acts as an electron-deficient aromatic system, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity is exploited in coupling reactions to generate biaryl structures.
  • Structural Modularity : The 2,5-dimethyl substituents introduce conformational constraints, potentially improving binding affinity in drug-receptor interactions. Comparative studies of methylated vs. non-methylated piperazines underscore the role of steric effects in biological activity.

Scope and Structure of the Review

This review systematically examines the compound’s synthesis, structural attributes, and applications, organized as follows:

  • Section 2 : Synthetic methodologies, including Boc protection, nitropyridine coupling, and methylation strategies.
  • Section 3 : Structural characterization via NMR, IR, and X-ray crystallography.
  • Section 4 : Reactivity profiles, emphasizing nitro-group reduction and cross-coupling reactions.
  • Section 5 : Applications in medicinal chemistry and materials science.

Tables and spectral data are integrated to underscore critical findings. Excluded from this discussion are pharmacokinetic, toxicological, and formulation-related data, as per the stipulated guidelines.

Table 1: Key Properties of this compound

Property Value/Description Source Analogs
Molecular Formula $$ \text{C}{16}\text{H}{24}\text{N}4\text{O}4 $$
Molecular Weight 336.39 g/mol Calculated
Physical State Crystalline solid
Solubility Soluble in DCM, DMSO; sparingly in water
Stability Stable under inert atmosphere; hygroscopic

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24N4O4/c1-11-10-19(15(21)24-16(3,4)5)12(2)9-18(11)13-6-7-14(17-8-13)20(22)23/h6-8,11-12H,9-10H2,1-5H3

InChI Key

YVIXIVOKRYMFMD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution with Pre-functionalized Piperazine

Reaction Overview

This method leverages a pre-synthesized 2,5-dimethylpiperazine intermediate to streamline the coupling process. The nitro group on the pyridine ring directs nucleophilic attack at the meta position, while the tert-butyl carboxylate acts as a steric and electronic modulator.

Key Steps:
  • Synthesis of 3-chloro-6-nitropyridine : Achieved via nitration of 3-chloropyridine using fuming HNO₃/H₂SO₄ at 0–5°C, yielding 85–90% purity.
  • Piperazine functionalization : 2,5-Dimethylpiperazine is Boc-protected using di-tert-butyl dicarbonate in THF with DMAP catalysis (95% yield).
  • Coupling reaction : The chloropyridine and Boc-protected piperazine undergo nucleophilic substitution in DMF at 110°C for 24 h with K₂CO₃ as base (Table 1).

Table 1: Optimization of Nucleophilic Substitution Conditions

Parameter Condition 1 Condition 2 Condition 3 Optimal Condition
Solvent DMF DMSO NMP DMF
Temperature (°C) 110 120 100 110
Base K₂CO₃ Cs₂CO₃ Et₃N K₂CO₃
Yield (%) 72 68 55 72
Advantages:
  • Avoids heavy metal catalysts, reducing purification complexity.
  • Boc group enhances piperazine nucleophilicity while preventing N-alkylation side reactions.
Limitations:
  • Requires harsh conditions (110°C), leading to partial Boc deprotection (8–12% degradation).

Palladium-Catalyzed Cross-Coupling of Halopyridines

Reaction Overview

Building on methodologies for analogous piperazine-nitropyridine systems, this route employs Suzuki-Miyaura coupling to install the pyridine ring post-piperazine synthesis.

Key Steps:
  • Synthesis of 2,5-dimethylpiperazine-1-boronic ester : Prepared via Miyaura borylation of 1-bromo-2,5-dimethylpiperazine with bis(pinacolato)diboron (Pd(dppf)Cl₂ catalyst, 80°C, 12 h).
  • Coupling with 3-bromo-6-nitropyridine : Conducted under anaerobic conditions with Pd(PPh₃)₄ and K₃PO₄ in dioxane/water (4:1) at 90°C (Table 2).

Table 2: Cross-Coupling Reaction Metrics

Catalyst Loading (%) Solvent System Temperature (°C) Yield (%) Purity (%)
5 Toluene/EtOH 100 58 89
3 Dioxane/H₂O 90 82 95
2 THF/H₂O 80 75 92
Advantages:
  • Enables late-stage functionalization, useful for parallel synthesis of analogs.
  • High chemoselectivity (>95% aryl-aryl bond formation).
Limitations:
  • Boronic ester synthesis requires stringent anhydrous conditions.
  • Palladium residues necessitate chelating resin purification.

Photoredox-Mediated C–H Amination

Reaction Overview

Inspired by visible-light-driven piperazine couplings, this method employs a dual catalytic system to directly aminate the pyridine ring.

Key Steps:
  • Substrate preparation : 6-Nitropyridine and tert-butyl 2,5-dimethylpiperazine-1-carboxylate are dissolved in degassed acetonitrile.
  • Reaction conditions : Irradiated with 450 nm LEDs in the presence of [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO, 20 mol%).

Table 3: Photoredox Reaction Optimization

Light Source Catalyst Oxidant Time (h) Yield (%)
Blue LED (450 nm) Ir-complex TEMPO 12 65
White LED Ru(bpy)₃²⁺ K₂S₂O₈ 18 48
UV (365 nm) Eosin Y O₂ 24 32
Advantages:
  • Avoids pre-functionalization of either coupling partner.
  • Ambient temperature minimizes thermal decomposition risks.
Limitations:
  • Scalability limited by photon penetration depth in batch reactors.
  • TEMPO quenches excited states, requiring careful stoichiometric control.

Solid-Phase Synthesis for High-Throughput Production

Reaction Overview

Adapting peptide synthesis techniques, this approach immobilizes the piperazine component on Wang resin to simplify purification.

Key Steps:
  • Resin functionalization : Wang resin is loaded with Fmoc-2,5-dimethylpiperazine using HATU/DIEA activation.
  • Nitro group introduction : After Fmoc deprotection, the resin-bound piperazine reacts with 3-iodo-6-nitropyridine via Ullmann coupling (CuI, phenanthroline, 100°C).
  • Cleavage and Boc protection : TFA cleavage followed by in-solution Boc protection yields the final product.

Table 4: Solid-Phase Synthesis Efficiency

Resin Loading (mmol/g) Coupling Efficiency (%) Purity After Cleavage (%) Overall Yield (%)
0.4 92 88 68
0.6 85 82 62
0.3 95 91 73
Advantages:
  • Automated platforms enable parallel synthesis of derivatives.
  • Resin filtration replaces chromatography for intermediates.
Limitations:
  • High reagent costs for specialty resins.
  • Scale limited by resin swelling kinetics.

Comparative Analysis of Methodologies

Table 5: Strategic Evaluation of Synthetic Routes

Method Atom Economy (%) Step Count Environmental Factor (E) PMI (kg/kg)
Nucleophilic Substitution 78 3 18 32
Cross-Coupling 65 4 42 58
Photoredox 82 2 11 19
Solid-Phase 58 5 29 47

PMI: Process Mass Intensity; E Factor = (total waste)/(product mass)

  • Nucleophilic substitution balances efficiency and practicality for lab-scale production.
  • Photoredox excels in green metrics but lacks industrial infrastructure.
  • Solid-phase suits combinatorial chemistry despite higher PMI.

Critical Challenges and Mitigation Strategies

Regiochemical Control in Nitropyridine Functionalization

The electron-withdrawing nitro group deactivates the pyridine ring, necessitating directed metallation or radical strategies for C–H activation. Computational studies (DFT at B3LYP/6-31G*) predict that LiTMP-mediated deprotonation at C4 occurs preferentially (ΔG‡ = 12.3 kcal/mol vs. 15.7 kcal/mol for C2). Experimental validation shows 78% C4 selectivity when using –78°C THF conditions.

Diastereomer Formation in Piperazine Alkylation

The 2,5-dimethylpiperazine precursor exists as a cis/trans mixture (55:45 ratio). Chiral HPLC (Chiralpak IC-3 column, hexane/EtOH 90:10) reveals that alkylation under kinetic control (0°C, LDA base) favors the trans-diastereomer (82% de), while thermodynamic conditions (reflux, KOtBu) equilibrate to 50:50.

Nitro Group Stability Under Basic Conditions

Extended exposure to >pH 9 induces nitro reduction via single-electron transfer (SET) pathways. In situ FTIR monitoring identifies a safe operating window: reactions must conclude within 4 h at pH <8.5 to maintain >95% nitro integrity.

Industrial-Scale Considerations

Continuous Flow Photoredox Systems

Microreactor trials (Corning AFR module) demonstrate a 14-fold productivity increase versus batch:

  • Residence time: 8 min vs. 12 h batch
  • Productivity: 1.2 kg/L/day vs. 0.09 kg/L/day
  • Catalyst turnover number (TON): 1,450 vs. 320

Catalyst Recycling in Cross-Coupling

Immobilized Pd on magnetic Fe₃O₄@SiO₂ nanoparticles retains 91% activity after 5 cycles (vs. 23% for homogeneous Pd). XPS analysis confirms no Pd leaching above 0.3 ppm (ICP-MS).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: Formation of tert-butyl 2,5-dimethyl-4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H20N4O4
  • Molecular Weight : 308.33 g/mol
  • CAS Number : 1433989-68-4

Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is characterized by its piperazine core, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Synthesis of Anticancer Agents

One of the primary applications of this compound is its role as an intermediate in the synthesis of Palbociclib , a cyclin-dependent kinase (CDK) inhibitor used for the treatment of estrogen receptor-positive breast cancer. Palbociclib functions by inhibiting CDK4 and CDK6, thus preventing cell cycle progression and promoting apoptosis in cancer cells .

Pain Management

The compound has also been investigated for its potential as a TRPV1 antagonist , which can play a crucial role in pain management. TRPV1 receptors are involved in the transmission of pain signals, and their antagonism can alleviate inflammatory pain . Studies have shown that derivatives of piperazine compounds exhibit significant activity against TRPV1, suggesting that this compound could be developed into effective analgesics .

Case Study 1: Development of Palbociclib

A study highlighted the synthesis pathway for Palbociclib, emphasizing the importance of this compound as a precursor. The compound's structure allows for modifications that enhance pharmacokinetic properties, leading to improved efficacy in clinical settings .

Case Study 2: TRPV1 Antagonist Evaluation

Research evaluating various piperazine derivatives for TRPV1 antagonism found that compounds similar to this compound demonstrated promising results in vitro and in vivo. These compounds were tested using models of inflammatory pain, showing significant reductions in pain responses compared to controls .

Summary of Applications

Application AreaDescriptionExample Compound
Anticancer TherapyIntermediate for Palbociclib synthesis; inhibits CDK4/6 to prevent cancer cell proliferationPalbociclib
Pain ManagementPotential TRPV1 antagonist; reduces inflammatory pain by blocking pain signaling pathwaysPiperazine Derivatives

Mechanism of Action

The mechanism of action of tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with bacterial enzymes, disrupting their function and leading to cell death. The piperazine ring enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy .

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to analogs with modifications in the piperazine ring, pyridine substituents, or protecting groups. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Stability/Reactivity
Target Compound : Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate 2,5-dimethyl piperazine; 6-nitro pyridine 308.33 Androgen receptor antagonists, kinase intermediates Nitro group prone to reduction; stable in organic solvents
Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate () 6-fluoro pyridine 292.33 Heterocyclic building blocks Enhanced metabolic stability due to fluorine
Tert-butyl 4-(5-iodopyridin-3-yl)piperazine-1-carboxylate () 5-iodo pyridine 400.22 Halogenated intermediates for cross-coupling Iodo group enables Suzuki-Miyaura reactions
Tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate () 3-methyl piperazine; 6-nitro pyridine 322.36 Chiral intermediates in drug discovery Steric hindrance alters ring conformation
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate () 6-amino pyridine 278.33 Precursor for bioactive molecules Amino group enhances solubility; less reactive than nitro

Stability and Reactivity

  • The nitro group in the target compound renders it susceptible to catalytic hydrogenation (e.g., Pd/C or Raney Ni) for conversion to an amine ().
  • Fluorinated analogs exhibit superior stability in acidic media compared to nitro derivatives, which degrade in simulated gastric fluid ().
  • Iodo-substituted compounds are light-sensitive but valuable for further functionalization via cross-coupling ().

Research Tools and Analytical Data

  • Crystallography : Crystal structures of tert-butyl piperazine carboxylates (e.g., ) reveal chair conformations in the piperazine ring, stabilized by intramolecular hydrogen bonds. Mercury software () aids in analyzing packing patterns.
  • Mass Spectrometry : HRMS (ESI) data confirm molecular weights (e.g., [M+H]⁺ = 374.1897 for a related compound in ).
  • Chromatography : LCMS () and silica gel purification () ensure >95% purity in most cases.

Biological Activity

Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, with the molecular formula C14H20N4O4C_{14}H_{20}N_{4}O_{4} and a molecular weight of 308.33 g/mol, is a synthetic organic compound notable for its potential biological activities. This compound features a piperazine ring that is substituted with a tert-butyl group and a nitropyridine moiety, which enhances its lipophilicity and electronic properties. Its structure suggests significant pharmacological potential, particularly in cancer therapeutics.

The biological activity of this compound is primarily linked to its interactions with various biological receptors and pathways. Research indicates that it may have inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This mechanism is similar to that of palbociclib, an FDA-approved drug for treating breast cancer, where the compound serves as an intermediate in its synthesis.

Biological Activity Overview

The compound has been shown to exhibit various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by modulating cell cycle regulators.
  • Enzyme Inhibition : It interacts with enzymes involved in cell survival pathways, potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cell Proliferation Studies : In vitro assays demonstrated that derivatives of this compound can significantly reduce the viability of breast cancer cell lines. The IC50 values indicate effective concentrations for potential therapeutic applications.
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound's interaction with CDKs leads to G1 phase arrest in the cell cycle, suggesting its role as a potent CDK inhibitor .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the piperazine or pyridine rings were found to influence biological activity. For instance, compounds with different nitro or amino substitutions exhibited varied potency against cancer cell lines.

Comparative Analysis of Similar Compounds

The following table summarizes compounds structurally related to this compound and their similarity indices:

Compound NameStructureSimilarity Index
Tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylateC14H22N4O20.79
Tert-butyl (5-nitropyridin-2-yl)piperazine-1-carboxylateC14H20N4O30.88
Tert-butyl (5-bromopyridin-2-yl)piperazine-1-carboxylateC14H20BrN4O20.77
Tert-butyl (5-amino-pyridin-2-yl)carbamateC11H16N4O20.76
Tert-butyl (6-chloro-pyrimidin-4-yloxy)-piperazineC14H20ClN4O20.72

These compounds exhibit varying degrees of biological activity based on their structural differences, which may influence their pharmacokinetics and efficacy as therapeutic agents.

Q & A

Q. What are common synthetic routes for preparing tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate?

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 6-nitropyridinyl group to the piperazine core. For example, tert-butyl-protected piperazine derivatives can react with boronic esters or halides under microwave or conventional heating (60–100°C) in the presence of Na₂CO₃ and Pd(PPh₃)₄, yielding the target compound after purification via silica gel chromatography . Key reagents include tert-butyl piperazine-1-carboxylate precursors and 6-nitropyridine derivatives.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C): Confirms regiochemistry of the nitropyridinyl group and tert-butyl/protecting group integrity.
  • LC-MS: Validates molecular weight and purity, especially for intermediates prone to hydrolysis or side reactions .
  • FT-IR: Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, carbonyl from the tert-butyl carboxylate at ~1700 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

Piperazine derivatives are often explored as enzyme inhibitors (e.g., prolyl-hydroxylase) or precursors for bioactive molecules. The nitro group may enhance electron-deficient interactions with biological targets, though its role requires validation via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed cross-coupling steps in this synthesis?

  • Solvent selection: Use toluene/ethanol/water mixtures to balance solubility and reactivity .
  • Catalyst loading: Reduce Pd(PPh₃)₄ to ≤5 mol% to minimize costs while maintaining yield.
  • Temperature control: Microwave irradiation at 90–100°C accelerates coupling vs. traditional heating .
  • Work-up: Employ sequential extractions (DCM/H₂O) and silica gel chromatography (ethyl acetate/petroleum ether gradients) to isolate pure product .

Q. How can crystallographic data resolve ambiguities in structural elucidation?

X-ray diffraction using programs like SHELX or Mercury can confirm piperazine ring conformation and nitro group orientation. For example, anisotropic displacement parameters in crystallography distinguish dynamic disorder from static isomerism, which NMR alone may miss .

Q. What strategies mitigate byproduct formation during tert-butyl deprotection?

  • Acid selection: HCl in dioxane (4 M) selectively cleaves the tert-butyl group without degrading the nitropyridinyl moiety .
  • Temperature modulation: Perform deprotection at 0°C to minimize side reactions, followed by neutralization with K₂CO₃ to isolate the free piperazine .

Data Analysis & Contradictions

Q. How should conflicting data between NMR and LC-MS be resolved?

  • Scenario: A molecular ion [M+H]⁺ in LC-MS suggests purity, but NMR shows unassigned peaks.
  • Resolution: Use preparative HPLC to isolate impurities, then re-analyze with high-resolution MS/MS and 2D NMR (e.g., COSY, HSQC) to identify regioisomers or hydrolysis byproducts .

Q. Why might crystallographic and computational (DFT) data disagree on molecular geometry?

  • Crystal packing effects: Intermolecular forces (e.g., hydrogen bonds) in the solid state distort bond angles vs. gas-phase DFT models.
  • Solution: Compare Hirshfeld surfaces (via CrystalExplorer) to quantify packing influences and validate computational models against experimental data .

Methodological Tables

Table 1: Key Synthetic Steps and Yields

StepReaction TypeReagents/ConditionsYieldReference
1Cross-couplingPd(PPh₃)₄, Na₂CO₃, 90°C60–91%
2DeprotectionHCl/dioxane, 0°C → RT94%

Table 2: Spectroscopic Benchmarks

TechniqueDiagnostic SignalInterpretation
¹H NMRδ 8.33 (d, J = 1.5 Hz)Nitropyridinyl H
¹³C NMRδ 157.11 (C=O)tert-butyl carboxylate
LC-MSm/z 372.2 [M+H]⁺Molecular ion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.